{3-allyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetic acid
Description
{3-allyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetic acid is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with an allyl group at position 3, a 4-methylphenylimino group at position 2, and an acetic acid moiety at position 4. Thiazolidinones are renowned for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . The unique combination of substituents in this compound may enhance its biological activity and pharmacokinetic profile compared to simpler derivatives.
Properties
IUPAC Name |
2-[2-(4-methylphenyl)imino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-3-8-17-14(20)12(9-13(18)19)21-15(17)16-11-6-4-10(2)5-7-11/h3-7,12H,1,8-9H2,2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJLQOGMDMQCGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)O)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-allyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetic acid typically involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the thiazolidinone ring. The allyl group is introduced through an allylation reaction using allyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
{3-allyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The imine group can be reduced to form an amine.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for alcohol formation.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for the reduction of the imine group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the thiazolidinone ring.
Major Products Formed
Oxidation: Epoxides or alcohols.
Reduction: Amines.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Pharmacological Properties
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of thiazolidinone derivatives. For instance, compounds similar to {3-allyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetic acid have shown promising results in reducing seizure activity in animal models. Research indicates that modifications in the thiazolidinone structure can enhance anticonvulsant effects by increasing GABAergic activity and inhibiting sodium channels .
Antifungal Activity
Thiazolidinone derivatives have been investigated for their antifungal properties. A study demonstrated that certain thiazolidinones exhibit significant antifungal activity against various pathogens, making them potential candidates for treating fungal infections . The structural features of this compound may contribute to its efficacy against fungal strains.
Case Study 1: Anticonvulsant Evaluation
In a study evaluating various thiazolidinone derivatives for anticonvulsant activity, compounds structurally related to this compound were tested using both the pentylenetetrazole (PTZ) and maximal electroshock (MES) models. Results showed that specific modifications enhanced anticonvulsant potency, suggesting a structure–activity relationship that could guide future drug design .
Case Study 2: Antifungal Screening
Another investigation focused on the antifungal potential of thiazolidinone derivatives against Candida species. The results indicated that certain derivatives exhibited effective inhibition of fungal growth, providing a basis for further development as antifungal agents. The study emphasized the importance of structural diversity in enhancing bioactivity .
Mechanism of Action
The mechanism of action of {3-allyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetic acid involves its interaction with various molecular targets. The thiazolidinone ring can interact with enzymes and receptors, potentially inhibiting their activity. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function. The allyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can further interact with biological targets.
Comparison with Similar Compounds
Key Differentiators and Research Implications
- Allyl vs. Methyl/Ethyl Groups : The allyl group’s bulkiness may enhance binding affinity to targets like kinases or GPCRs compared to smaller alkyl substituents .
- 4-Methylphenyl vs. Halogenated Phenyls : While chlorophenyl groups () improve bioactivity, the methyl group offers reduced toxicity and better metabolic stability.
- Acetic Acid vs. Amide Moieties : The free carboxylic acid in the target compound improves solubility over amide derivatives (e.g., ), facilitating formulation for in vivo studies .
Biological Activity
The compound {3-allyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetic acid is a derivative of thiazolidinone, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H14N2O3S
- Molecular Weight : 282.33 g/mol
- CAS Number : 505079-35-6
Biological Activity Overview
Thiazolidinone derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The specific compound under review has shown promising results in various studies.
Antiviral Activity
Recent studies have demonstrated that thiazolidinone derivatives can inhibit viral replication. For instance, compounds similar to this compound have been reported to inhibit hepatitis C virus (HCV) NS5B RNA polymerase with IC50 values as low as 32.2 μM . This suggests that the compound may possess significant antiviral properties.
Anticancer Activity
Thiazolidinone derivatives have also been evaluated for their anticancer potential. In vitro studies have shown that certain thiazolidinones can induce apoptosis in cancer cell lines. For example, derivatives with specific substitutions at the C-2 and N-3 positions have demonstrated enhanced cytotoxicity against human tumor cell lines . The compound's ability to interact with cellular pathways involved in cancer proliferation warrants further investigation.
Antimicrobial Activity
The antimicrobial properties of thiazolidinones are well-documented. Studies indicate that these compounds can exhibit bactericidal effects against a range of pathogenic bacteria. For instance, certain thiazolidinone derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication and cancer cell proliferation.
- Induction of Apoptosis : It has been suggested that thiazolidinones can trigger apoptotic pathways in cancer cells through the activation of caspases.
- Antioxidant Properties : Some studies indicate that thiazolidinones possess antioxidant capabilities, which can protect cells from oxidative stress.
Case Studies and Research Findings
Several studies have investigated the biological activity of thiazolidinone derivatives:
Q & A
Q. What are the optimal synthetic routes for preparing {3-allyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetic acid?
The compound is typically synthesized via multi-step protocols involving:
- Thiosemicarbazone formation : Reacting thiosemicarbazide with a carbonyl precursor (e.g., 4-methylphenyl isocyanate) under acidic conditions (acetic acid/NaOAc) to form the hydrazinylidene intermediate .
- Thia-Michael addition : Introducing the allyl group via reaction with maleic anhydride or allyl bromide, followed by cyclization to form the thiazolidinone core .
- Purification : Recrystallization from DMF/acetic acid or ethanol yields the final product. Key analytical techniques (IR, NMR) confirm structural integrity .
Q. How can structural characterization of this compound be reliably performed?
- Spectroscopy : IR identifies carbonyl (1645–1699 cm) and thioamide (1315 cm) stretches . NMR resolves imino (δ 8.2–8.5 ppm) and allyl protons (δ 5.1–5.8 ppm) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm stereochemistry and hydrogen-bonding networks, critical for understanding reactivity .
Q. What in vitro assays are suitable for initial evaluation of its biological activity?
- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi (e.g., Candida spp.) .
- Enzyme inhibition : Testing against bacterial enzymes (e.g., dihydrofolate reductase) via spectrophotometric assays to quantify IC values .
Advanced Research Questions
Q. How can contradictory bioactivity data between structurally similar thiazolidinones be resolved?
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., allyl vs. benzyl groups) on lipophilicity (measured via RP-HPLC log k) and target binding .
- Computational modeling : Molecular docking (e.g., AutoDock) identifies steric/electronic clashes in derivatives with poor activity, guiding synthetic modifications .
Q. What strategies improve stereochemical control during synthesis?
- Chiral auxiliaries : Use enantiopure maleic anhydride derivatives to direct Thia-Michael addition stereochemistry .
- Crystallographic guidance : SHELXD/XS solutions resolve racemic mixtures, enabling selective crystallization of desired enantiomers .
Q. How do solvent and catalyst choices influence reaction kinetics for this compound?
- Acid catalysis : Concentrated HSO in acetonitrile accelerates cyclization (3–4 hours vs. 24 hours without), but may promote side reactions (e.g., sulfonic acid byproducts) .
- Solvent polarity : DMF enhances intermediate solubility, reducing aggregation during thiazolidinone formation .
Q. What mechanistic insights explain its variable antifungal activity?
- Target specificity : Strong activity against Candida spp. correlates with inhibition of fungal lanosterol demethylase (CYP51), validated via gene knockout studies .
- Membrane permeability : Log P values >2.5 (calculated via ChemAxon) enhance cellular uptake but may reduce solubility, requiring formulation optimization .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
